4-Bromo-1-methyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring, a methyl group at the 1st position, and a carboxamide group at the 3rd position, which is further substituted with a 1-methyl-4-piperidyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The bromine atom is introduced at the 4th position of the pyrazole ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Methylation: The methyl group is added to the 1st position of the pyrazole ring using a methylating agent like methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution with 1-Methyl-4-Piperidyl Group: The final step involves the substitution of the carboxamide group with a 1-methyl-4-piperidyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the carboxamide group, resulting in debromination or conversion to an amine, respectively.
Substitution: The bromine atom at the 4th position is susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~), and catalytic hydrogenation (H~2~/Pd-C) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN~3~), sodium thiolate (NaSR), or sodium alkoxide (NaOR) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield alcohols or carboxylic acids, while nucleophilic substitution of the bromine atom can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
4-BROMO-1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding assays, and cellular signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of various biological processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the 1-methyl-4-piperidyl group, resulting in different pharmacological properties.
1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-CHLORO-1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological behavior.
Uniqueness
The presence of both the bromine atom and the 1-methyl-4-piperidyl group in 4-BROMO-1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE imparts unique chemical and biological properties to the compound. These structural features influence its reactivity, pharmacokinetics, and interactions with molecular targets, distinguishing it from similar compounds.
Properties
CAS No. |
1005583-84-5 |
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Molecular Formula |
C11H17BrN4O |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H17BrN4O/c1-15-5-3-8(4-6-15)13-11(17)10-9(12)7-16(2)14-10/h7-8H,3-6H2,1-2H3,(H,13,17) |
InChI Key |
APEAIWOFNVYVQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NN(C=C2Br)C |
Origin of Product |
United States |
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